molecular formula C13H11NO2S B3036281 2-(5-Benzoyl-2-thienyl)acetamide CAS No. 339098-89-4

2-(5-Benzoyl-2-thienyl)acetamide

Cat. No.: B3036281
CAS No.: 339098-89-4
M. Wt: 245.3 g/mol
InChI Key: JMFLTSIPMSNZOD-UHFFFAOYSA-N
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Description

2-(5-Benzoyl-2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a benzoyl group attached to the thiophene ring, which is further connected to an acetamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

2-(5-Benzoyl-2-thienyl)acetamide is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .

Mode of Action

Thiazole derivatives are known to undergo various reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the target molecules.

Biochemical Pathways

Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways . For example, thiazole derivatives can act as antioxidants, suggesting they may interact with pathways involved in oxidative stress . They can also act as antimicrobial and antifungal agents, suggesting they may interfere with the growth and reproduction of bacteria and fungi .

Pharmacokinetics

For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

For example, as an antioxidant, it could help protect cells from damage caused by free radicals . As an antimicrobial or antifungal agent, it could inhibit the growth of bacteria or fungi .

Action Environment

For example, the compound’s solubility in different solvents suggests that its activity could be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

Thiazoles, such as 2-(5-Benzoyl-2-thienyl)acetamide, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also have potential effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzoyl-2-thienyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(5-benzoylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLTSIPMSNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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